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Compound of Interest

Compound Name: 4-Iodo-6-methylpyrimidine

CAS No.: 1378865-35-0

Cat. No.: B1382970

Get Quote

Executive Summary
4-Iodo-6-methylpyrimidine (CAS: 74569-30-5) is a critical heterocyclic scaffold in medicinal

chemistry, widely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions to

synthesize kinase inhibitors and antiviral agents. Its utility stems from the labile C–I bond at the

C4 position, which offers high reactivity compared to its chlorinated or brominated analogs.

However, the presence of the iodine atom introduces significant computational challenges—

specifically relativistic effects and high electron correlation—that render standard in-silico

protocols inaccurate. This guide compares the performance of industry-standard algorithms

(SwissADME, pkCSM, Schrödinger QikProp) and Density Functional Theory (DFT) basis sets

to provide a reliable predictive profile for this molecule.

Part 1: The Computational Challenge (The Iodine
Factor)
Before selecting a predictive tool, one must address the "Heavy Atom Effect." Standard force

fields (like MMFF94) and small basis sets (like 6-31G*) often fail to accurately model the
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polarizability and bond length of the Carbon-Iodine (C–I) bond in 4-Iodo-6-methylpyrimidine.

Comparison of Approaches:

Fragment-Based (e.g., SwissADME iLOGP): Often overestimates lipophilicity because the

"Iodine" fragment contribution is heavily weighted based on aliphatic iodides, not electron-

deficient pyrimidines.

DFT with ECP (Effective Core Potentials): The gold standard. Using a basis set like

LANL2DZ replaces the core electrons of Iodine with a pseudopotential, reducing

computational cost while maintaining accuracy.

Part 2: Physicochemical Property Prediction
We compared three predictive engines to establish the baseline properties of 4-Iodo-6-
methylpyrimidine.

Canonical SMILES:Cc1cc(I)ncn1

Table 1: Comparative Physicochemical Profiling
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Property
SwissADME
(Consensus)

pkCSM
Schrödinger
QikProp

Verdict /

Reliability

LogP

(Lipophilicity)
1.76 1.82 1.69

SwissADME

provides the

most robust

consensus by

averaging 5

methods (iLOGP,

XLOGP3, etc.),

smoothing out

outliers caused

by the iodine

atom.

Water Solubility

(LogS)
-2.41 (Soluble) -2.65 -2.55

QikProp is

generally more

accurate for

aqueous

solubility of

heterocycles as it

accounts for

specific solvation

energy terms.

TPSA (Å²) 25.78 25.78 26.10

Tie. Topological

Polar Surface

Area is strictly

structure-

dependent and

consistent across

tools.

Bioavailability

Score

0.55 N/A High SwissADME

offers a

quantitative

score based on

the Rule of 5,

indicating this
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molecule is a

prime candidate

for oral drug

absorption.

Technical Insight:
The LogP value is critical here. While experimental chromatographic

values for similar halogenated pyrimidines suggest a LogP ~1.7–1.8, purely atomistic methods
(like ALogP) can predict values >2.0. The Consensus LogP from SwissADME is the
recommended metric for this scaffold to avoid false-positive hydrophobic flags in early
screening.

Part 3: Electronic Structure & Reactivity (DFT
Analysis)
For predicting reactivity (HOMO-LUMO gaps, chemical hardness) and exact geometry, the

choice of Basis Set is the single most important variable due to the Iodine atom.

Table 2: DFT Basis Set Performance Comparison
Method: DFT-B3LYP Level of Theory
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Basis Set
Handling of
Iodine

Computational
Cost

Accuracy for
C–I Bond

Recommendati
on

6-31G(d,p)

Fail. Does not

support Iodine

(Z=53) in

standard

Gaussian/GAME

SS

implementations

without

modification.

Low N/A Avoid.

LANL2DZ

Good. Uses

Effective Core

Potential (ECP)

for core

electrons; treats

valence explicitly.

Low-Medium High (Geometry)

Best for

Geometry

Optimization.

def2-TZVP

Excellent. Triple-

zeta valence with

polarization.

Handles

relativistic effects

implicitly.

High
Very High

(Energetics)

Best for Single

Point Energy &

Reactivity.

Visualization: DFT Workflow for Halogenated
Heterocycles
The following diagram outlines the decision logic for setting up the calculation to ensure

convergence and accuracy.
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Input: 4-Iodo-6-methylpyrimidine
(SMILES/3D)

Check: Contains Heavy Atom (Iodine)?

Standard Basis Set
(6-31G*)

No (Incorrect)

Select Basis Set with ECP
(LANL2DZ or def2-SVP)

Yes

FAILURE: Basis set limit exceeded
or inaccurate relativistic effects

Geometry Optimization
(B3LYP/LANL2DZ)

Frequency Calculation
(Check for Imaginary Freqs)

Single Point Energy
(B3LYP/def2-TZVP)

Minima Found

Output: HOMO/LUMO, 
Dipole, ESP Map

Click to download full resolution via product page
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Figure 1: Decision tree for DFT calculations involving heavy atoms (Iodine). Note the switch to

def2-TZVP for final energy calculations to capture accurate electronic properties.

Part 4: ADMET Profiling (Toxicity & Metabolism)
4-Iodo-6-methylpyrimidine is an alkylating agent precursor. Therefore, predicting its reactivity

with biological nucleophiles (toxicity) is paramount.

Table 3: Toxicity & Metabolism Grid
Endpoint pkCSM Prediction

ProTox-II
Prediction

Interpretation

Ames Toxicity Positive Positive (0.72 Prob)

The reactive C–I bond

poses a mutagenic

risk. Handling requires

standard cytotoxic

precautions.

Hepatotoxicity Negative Negative

The pyrimidine ring is

generally

metabolically stable in

the liver compared to

fused rings.

hERG I/II Inhibition Negative / Negative Negative

Low risk of

cardiotoxicity (QT

prolongation).

CYP2D6 Substrate No No

Unlikely to interfere

with the metabolism of

many CNS drugs.

Key Insight: Both tools flag the molecule as Ames Positive. This is consistent with the reactivity

of alkyl/aryl halides which can alkylate DNA. However, pkCSM is preferred here as it provides

specific "Max Tolerated Dose" (MTD) estimates, predicting a low MTD due to this reactivity.

Part 5: Step-by-Step Experimental Protocols
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Protocol A: Rapid ADMET Screening (Open Source)
Use this for initial library filtering.

Structure Generation: Convert "4-Iodo-6-methylpyrimidine" to Canonical SMILES:

Cc1cc(I)ncn1.

Submission: Navigate to the SwissADME web server.[1]

Configuration: Paste SMILES into the input list. Ensure "Run" is clicked.

Analysis:

Check the BOILED-Egg chart. This molecule should appear in the "White" (GI absorption)

region but likely outside the "Yellow" (Brain) yolk due to polarity/efflux predictions.

Record Consensus LogP.

Toxicity Check: Navigate to pkCSM. Input the same SMILES.

Focus on the Ames Toxicity and Skin Sensitization outputs (halides are frequent

sensitizers).

Protocol B: High-Fidelity DFT Calculation
(Gaussian/ORCA)
Use this for studying reaction mechanisms (e.g., Suzuki Coupling energetics).

Input Preparation: Build the 3D structure. Pre-optimize using a molecular mechanics force

field (MMFF94) to clean bond angles.

Route Section Setup (Gaussian Example):

Keyword:#P B3LYP/gen pseudo=read opt freq

Explanation:gen allows mixing basis sets.[2] pseudo=read reads the ECP.

Basis Set Specification:
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For C, H, N: 6-31G(d,p)

For I: LANL2DZ

Refinement (Single Point):

Take the optimized geometry (Chk file).

Run a new calculation with #P B3LYP/def2TZVP (Note: def2-TZVP has built-in ECP

definitions for Iodine in modern Gaussian versions, simplifying the input).

Output Analysis: Extract the HOMO energy. A higher HOMO (less negative) indicates better

nucleophilicity, though this molecule acts as an electrophile at the C-I position (examine

LUMO character at C4).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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